(2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 3,4-dimethoxybenzoate
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Overview
Description
The compound “(2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 3,4-dimethoxybenzoate” is a complex organic molecule that features multiple functional groups, including indole, benzofuran, and benzoate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the indole and benzofuran rings, followed by their coupling and esterification with 3,4-dimethoxybenzoic acid. Typical reaction conditions might include:
Formation of Indole Ring: Fischer indole synthesis using phenylhydrazine and an aldehyde or ketone.
Formation of Benzofuran Ring: Cyclization of ortho-hydroxyaryl ketones.
Coupling Reaction: Use of a base such as potassium carbonate in a polar aprotic solvent like DMF.
Esterification: Reaction of the carboxylic acid with an alcohol in the presence of a dehydrating agent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods would scale up these reactions, often optimizing for yield and purity. This might involve continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens or nitrating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Pharmacology: Potential as a lead compound in drug discovery due to its complex structure and multiple functional groups.
Biological Probes: Used in the study of biological pathways and mechanisms.
Medicine
Therapeutic Agents: Potential use in the development of new therapeutic agents for various diseases.
Diagnostic Tools: Use in the development of diagnostic tools and imaging agents.
Industry
Materials Science:
Chemical Industry: Use as a precursor in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The indole and benzofuran moieties are known to interact with various biological targets, potentially affecting signaling pathways, enzyme activity, or gene expression.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like tryptophan and serotonin.
Benzofuran Derivatives: Compounds like psoralen and amiodarone.
Benzoate Derivatives: Compounds like methyl benzoate and benzocaine.
Uniqueness
This compound’s uniqueness lies in its combination of multiple functional groups, which can confer a wide range of biological activities and chemical reactivity. The presence of methoxy, methyl, and carbonyl groups, along with the indole and benzofuran rings, makes it a versatile molecule for various applications.
Properties
Molecular Formula |
C29H25NO7 |
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Molecular Weight |
499.5 g/mol |
IUPAC Name |
[(2E)-2-[(5-methoxy-1-methylindol-3-yl)methylidene]-7-methyl-3-oxo-1-benzofuran-6-yl] 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C29H25NO7/c1-16-23(37-29(32)17-6-10-24(34-4)25(12-17)35-5)11-8-20-27(31)26(36-28(16)20)13-18-15-30(2)22-9-7-19(33-3)14-21(18)22/h6-15H,1-5H3/b26-13+ |
InChI Key |
HYCGCGTWHBEQBF-LGJNPRDNSA-N |
Isomeric SMILES |
CC1=C(C=CC2=C1O/C(=C/C3=CN(C4=C3C=C(C=C4)OC)C)/C2=O)OC(=O)C5=CC(=C(C=C5)OC)OC |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=CC3=CN(C4=C3C=C(C=C4)OC)C)C2=O)OC(=O)C5=CC(=C(C=C5)OC)OC |
Origin of Product |
United States |
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